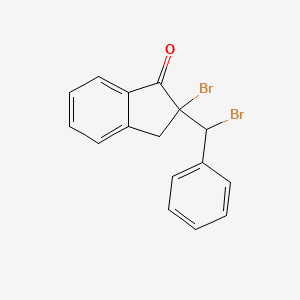
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone is an organic compound that features a brominated indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone typically involves the bromination of 2-(phenylmethyl)-1-indanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being carried out.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound used in similar substitution and elimination reactions.
2-Bromo-2-(methoxy(phenyl)methyl)-1-indanone: A closely related compound with a methoxy group instead of a second bromine atom.
Uniqueness
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone is unique due to its dual bromine atoms, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities.
Properties
CAS No. |
92853-19-5 |
|---|---|
Molecular Formula |
C16H12Br2O |
Molecular Weight |
380.07 g/mol |
IUPAC Name |
2-bromo-2-[bromo(phenyl)methyl]-3H-inden-1-one |
InChI |
InChI=1S/C16H12Br2O/c17-14(11-6-2-1-3-7-11)16(18)10-12-8-4-5-9-13(12)15(16)19/h1-9,14H,10H2 |
InChI Key |
JUJMPSGRVCAFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


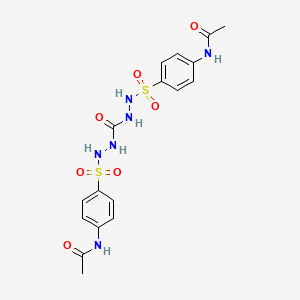
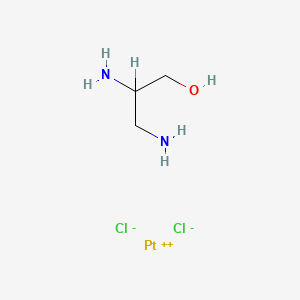
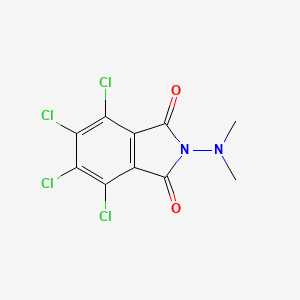
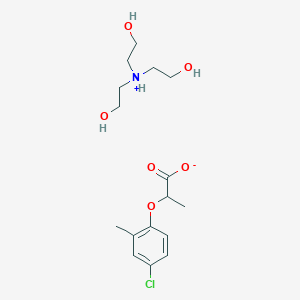
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

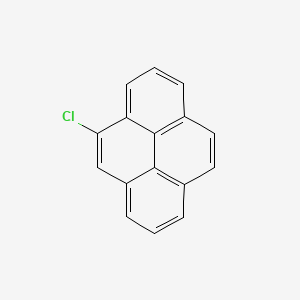
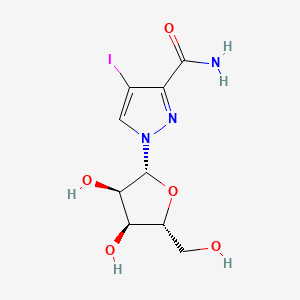
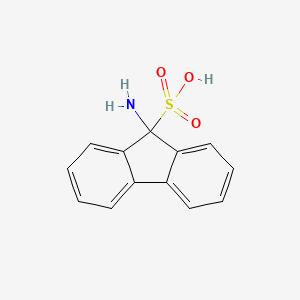
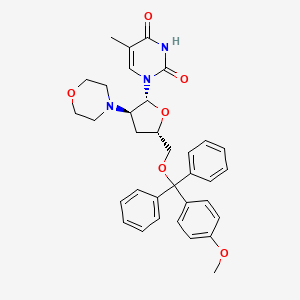
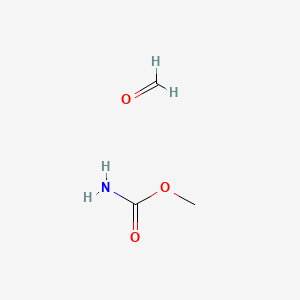
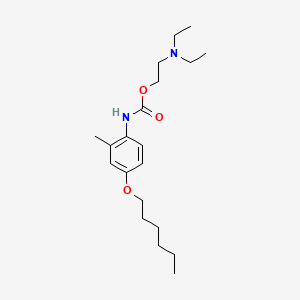
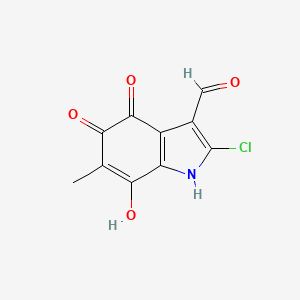
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
